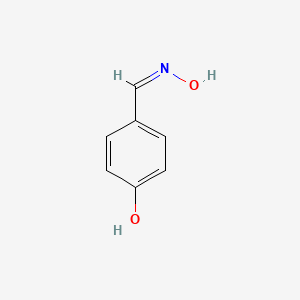

Benzaldehyde, 4-hydroxy-, oxime

Description

Historical Context and Significance of Oxime Chemistry

The field of oxime chemistry dates back to the late 19th century, with the foundational work on the formation of these compounds being extensively studied by Meyer and Janny in 1882. acs.org Oximes, characterized by the general formula RR'C=N−OH, are typically formed through the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgbritannica.com The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting its chemical structure. wikipedia.org

One of the most significant reactions involving oximes is the Beckmann rearrangement, which converts an oxime into an amide. wikipedia.orgwikipedia.org This reaction has immense industrial importance, particularly in the synthesis of caprolactam, the precursor to nylon-6. acs.org The systematic investigation of benzaldehyde (B42025) oxime derivatives, including the 4-hydroxy variant, was a natural progression in the comprehensive exploration of aromatic aldehyde chemistry throughout the early 20th century. Early on, the chelating properties of hydroxybenzaldoxime compounds were recognized, making them valuable in analytical chemistry for the detection and separation of metal ions.

Overview of Benzaldehyde, 4-hydroxy-, oxime in Contemporary Chemical Research

This compound (also known as p-hydroxybenzaldehyde oxime) is a versatile bifunctional molecule that serves as a key intermediate in various fields of organic synthesis. Its structure, featuring both a phenolic hydroxyl group and an oxime functionality, allows for a wide range of chemical transformations.

In modern research, this compound is investigated for its diverse biological activities. Studies have explored its potential as an antifungal, antiparasitic, and anti-inflammatory agent. researchgate.net Furthermore, its derivatives have shown promise as inhibitors of enzymes such as aldose reductase and 1-deoxy-d-xylulose-5-phosphate (DXP) synthase. nih.govmdpi.com The antioxidant properties of this compound and its derivatives are also a significant area of study, with research focusing on their capacity to mitigate oxidative stress. mdpi.com

The synthesis of this compound itself has been a subject of research, with a focus on developing more efficient and environmentally friendly methods. One notable approach involves the reaction of 4-hydroxybenzaldehyde (B117250) with hydroxylamine hydrochloride, which can achieve high yields in short reaction times. ias.ac.in Green synthesis methods, utilizing mineral water as a solvent, have also been successfully developed. ias.ac.in

Current Research Trajectories and Emergent Areas in this compound Studies

Current research on this compound is expanding into several innovative areas. One emergent trajectory is the design of dual-acting therapeutic agents. For instance, derivatives are being synthesized to simultaneously target enzymes like aldose reductase and combat oxidative stress. mdpi.com

The field of polymer chemistry is also harnessing the properties of this compound. Researchers are synthesizing terpolymers based on 4-hydroxybenzaldehyde oxime, which exhibit promising antibacterial, antifungal, and thermal stability properties. researchgate.net

Furthermore, the study of oxime radicals is a burgeoning field. nih.gov The generation and reactions of these radicals open up new synthetic pathways and are being explored for applications in organic synthesis. The investigation of intramolecular reactions of oxime radicals, such as oxidative cyclization, is a particularly active area of research. nih.gov The development of green and sustainable synthetic protocols for oximes, minimizing the use of hazardous reagents and solvents, continues to be a priority. ias.ac.in

Detailed Research Findings

Synthesis of this compound

The preparation of this compound from 4-hydroxybenzaldehyde and hydroxylamine hydrochloride is a well-established method. Various conditions have been explored to optimize yield and reaction time.

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| 4-hydroxybenzaldehyde, hydroxylamine hydrochloride | Mineral water/methanol solvent, room temperature, 10 minutes | 80% | ias.ac.in |

| 4-hydroxybenzaldehyde, hydroxylamine hydrochloride, pyridine (B92270) | Ethanol, reflux, 1 hour | 98% | echemi.com |

| 4-hydroxybenzaldehyde, hydroxylamine hydrochloride, ZnO nanotubes, silica (B1680970) gel | Grinding, room temperature | 75-98% | echemi.com |

Biological Activity of this compound and Derivatives

The biological activities of this compound and its derivatives are a major focus of current research. Studies have demonstrated its potential in various therapeutic areas.

| Compound/Derivative | Biological Activity | Key Finding | Reference |

|---|---|---|---|

| (Z)-4a (R = Ph) ester of 4-hydroxybenzaldehyde oxime | Antifungal | 69.4% inhibition against Physalospora piricola | |

| 2,4,5-trihydroxybenzaldehyde oxime mixture | Enzyme Inhibition (DXP synthase) | IC50 value of 16.3 µM | nih.gov |

| (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | Enzyme Inhibition (Aldose Reductase) & Antioxidant | Demonstrated potent inhibitory activity and antioxidant capacity | mdpi.com |

| 4-hydroxybenzaldehyde oxime-formaldehyde-acetophenone terpolymers | Antimicrobial | Showed excellent antibacterial and antifungal activities | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

60221-53-6 |

|---|---|

Molecular Formula |

C7H7NO2 |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

4-[(Z)-hydroxyiminomethyl]phenol |

InChI |

InChI=1S/C7H7NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-5,9-10H/b8-5- |

InChI Key |

LJEARAFLOCEYHX-YVMONPNESA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=N\O)O |

Canonical SMILES |

C1=CC(=CC=C1C=NO)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Benzaldehyde, 4 Hydroxy , Oxime

Conventional Synthetic Approaches

The traditional synthesis of Benzaldehyde (B42025), 4-hydroxy-, oxime primarily relies on the condensation reaction between 4-hydroxybenzaldehyde (B117250) and a hydroxylamine (B1172632) derivative. This method is widely employed due to its reliability and straightforward procedure.

Condensation of 4-Hydroxybenzaldehyde with Hydroxylamine Derivatives

The most common conventional route involves the direct reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride. This reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime.

A typical procedure involves dissolving 4-hydroxybenzaldehyde in a suitable solvent, followed by the addition of hydroxylamine hydrochloride and a base. The reaction mixture is then typically heated to reflux to drive the reaction to completion. For instance, a high yield of 98% can be achieved by refluxing 4-hydroxybenzaldehyde with 1.5 equivalents of hydroxylamine hydrochloride and 3.0 equivalents of pyridine (B92270) in ethanol at 80°C for one hour echemi.com. Another method describes dissolving hydroxylamine hydrochloride in water, adding a solution of sodium hydroxide, and then slowly adding 4-hydroxybenzaldehyde to the cooled solution researchgate.net. After stirring and leaving it overnight, the crystalline oxime product is obtained researchgate.net.

A catalyst-free approach has also been reported, where 4-hydroxybenzaldehyde is reacted with hydroxylamine hydrochloride in a mineral water/methanol solvent mixture at room temperature, affording an 80% yield in just 10 minutes ias.ac.in.

The presence of a basic catalyst is crucial in most conventional syntheses to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby freeing the hydroxylamine nucleophile to react with the aldehyde. The choice of base can significantly impact the reaction rate and yield.

Commonly used bases include pyridine and sodium hydroxide. Pyridine, a mild organic base, is effective in promoting the reaction, as demonstrated by the 98% yield when used in a 3:1 molar ratio to 4-hydroxybenzaldehyde echemi.com. Stronger inorganic bases like sodium hydroxide are also frequently used. In one procedure, an aqueous solution of sodium hydroxide is added to a solution of hydroxylamine hydrochloride before the introduction of 4-hydroxybenzaldehyde researchgate.netrsc.org. This in-situ generation of free hydroxylamine facilitates a smooth condensation reaction.

The following table summarizes the effect of different basic catalysts on the synthesis of Benzaldehyde, 4-hydroxy-, oxime.

| Catalyst | Reactants | Solvent | Reaction Conditions | Yield (%) |

| Pyridine | 4-Hydroxybenzaldehyde, Hydroxylamine Hydrochloride | Ethanol | Reflux, 1 hr | 98 |

| Sodium Hydroxide | 4-Hydroxybenzaldehyde, Hydroxylamine Hydrochloride | Water | Room Temperature, Overnight | Not specified |

This table is generated based on the textual data and provides a comparative view of the catalyst's influence.

The solvent system plays a pivotal role in the efficiency of the oxime formation reaction by influencing the solubility of reactants and the reaction kinetics. Polar protic solvents are generally favored for this reaction.

Ethanol is a widely used solvent, providing good solubility for both 4-hydroxybenzaldehyde and the hydroxylamine salt, leading to high reaction yields upon refluxing echemi.com. A mixture of water and ethanol is also effective, particularly when using inorganic bases like sodium hydroxide researchgate.netrsc.org.

Interestingly, a study on the catalyst-free synthesis of aryl oximes highlighted the effectiveness of a mineral water/methanol (1:1 v/v) mixture ias.ac.in. This environmentally friendly solvent system at room temperature resulted in a high yield (80%) in a remarkably short reaction time (10 minutes) for 4-hydroxybenzaldehyde ias.ac.in. The study also compared different solvents, noting that using toluene (an apolar solvent) resulted in a low yield of 30% after 60 minutes, while switching to methanol (a polar solvent) improved the yield. The combination of water and methanol further reduced the reaction time ias.ac.in.

The table below illustrates the impact of different solvent systems on the reaction.

| Solvent System | Catalyst | Reaction Conditions | Time | Yield (%) |

| Ethanol | Pyridine | 80°C | 1 hour | 98 |

| Water | Sodium Hydroxide | Room Temperature | Overnight | Not specified |

| Mineral Water/Methanol (1:1) | None | Room Temperature | 10 minutes | 80 |

| Toluene | None | Not specified | 60 minutes | 30 |

This interactive table showcases how solvent choice can significantly alter reaction outcomes.

Preparation of Hydroxybenzaldoxime O-ethers

The synthesis of O-ethers of hydroxybenzaldoximes represents an important derivatization. One patented industrial process describes the preparation of 4-hydroxybenzaldoxime O-methyl ether through a transoximation reaction google.com. This method involves reacting 4-hydroxybenzaldehyde with methyl isobutyl ketoxime O-methyl ether in the presence of an acid catalyst, such as 50% by weight sulfuric acid google.com. The reaction is carried out by stirring the mixture at 100°C for 6 hours. This process yields 4-hydroxybenzaldoxime O-methyl ether with a high yield of 93% google.com. This approach avoids the direct alkylation of the oxime, which can sometimes lead to a mixture of O- and N-alkylated products.

Advanced Synthetic Techniques

To overcome some of the limitations of conventional methods, such as long reaction times and the need for high temperatures, advanced synthetic techniques have been developed.

Microwave-Assisted Synthesis of this compound and Substituted Analogs

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of benzaldehyde oxime and its substituted analogs, offering significant advantages in terms of reduced reaction times and often improved yields google.com.

A patented method describes a general procedure for the microwave synthesis of benzaldehyde oxime compounds by dissolving a substituted benzaldehyde, hydroxylamine hydrochloride, and an alkaline compound (such as anhydrous sodium carbonate, potassium carbonate, or sodium acetate) in an organic solvent like methanol or ethanol google.com. The reaction is carried out in a microwave reactor for a short duration of 3 to 15 minutes at a temperature of 70-110°C and a microwave power of 200-300W google.com.

While a specific yield for 4-hydroxybenzaldehyde oxime is not provided in this patent, it reports high yields for other substituted benzaldehydes under these conditions. For example, o-tolualdehyde oxime was synthesized with an 85.8% yield, and p-tolualdehyde oxime was obtained in 83.0% yield google.com. These examples demonstrate the efficiency of microwave irradiation for the synthesis of this class of compounds. The rapid and efficient heating provided by microwaves significantly shortens the reaction time compared to conventional heating methods .

The following table summarizes the microwave-assisted synthesis of substituted benzaldehyde oximes.

| Substituted Benzaldehyde | Base | Solvent | Microwave Conditions | Yield (%) |

| o-Tolualdehyde | Anhydrous Sodium Carbonate | Ethanol | 90°C, 300W, 5 min | 85.8 |

| p-Tolualdehyde | Not specified | Not specified | Not specified | 83.0 |

This table presents data on the microwave-assisted synthesis of analogs of the target compound.

Catalyst-Free Syntheses in Mineral Water Environments

In a significant stride towards environmentally friendly synthesis, a catalyst-free method for the production of aryl oximes, including 4-hydroxybenzaldehyde oxime, has been developed using mineral water as the solvent. This approach circumvents the need for potentially toxic catalysts and organic solvents. The reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride in a mixture of mineral water and methanol at room temperature yields the corresponding oxime in good yield within a short reaction time. The presence of natural minerals in the water is thought to facilitate the reaction.

In one study, the synthesis of 4-hydroxybenzaldehyde oxime was achieved with an 80% yield in just 10 minutes at room temperature. This method is not only practical and economical but also aligns with the principles of green chemistry by utilizing a readily available and non-toxic solvent system.

Application of Heterogeneous Catalysts in Oxime Formation

Heterogeneous catalysts offer several advantages in chemical synthesis, including ease of separation from the reaction mixture and the potential for recyclability. Various solid catalysts have been explored for the synthesis of oximes.

ZnO Nanotubes: Zinc oxide (ZnO) nanotubes have been successfully employed as a reusable and eco-friendly catalyst for the oximation of various carbonyl compounds, including aromatic aldehydes. The reaction is typically carried out under solvent-free conditions at room temperature, with the reactants and catalyst being ground together. This method is characterized by its simplicity, efficiency, and the ability to recover and reuse the catalyst without a significant loss of activity.

Silica (B1680970) Gel: Silica gel has also been utilized as a support or catalyst in the synthesis of oximes. Its high surface area can facilitate the reaction between the aldehyde and hydroxylamine hydrochloride. In some solvent-free preparations, silica gel is used to aid in the grinding and mixing of the reactants.

WO3/SnO2: While various mixed metal oxides are explored for their catalytic properties in organic synthesis, specific literature detailing the application of tungsten oxide/tin oxide (WO3/SnO2) composites for the synthesis of this compound was not prominently found in the surveyed research. The exploration of such catalysts for this particular transformation remains an area for potential future investigation.

Reaction Condition Optimization for Enhanced Yields

To maximize the yield and efficiency of the synthesis of 4-hydroxybenzaldehyde oxime, careful optimization of reaction conditions is paramount. This includes the stoichiometry of the reactants and the temperature and duration of the reaction.

Investigation of Reagent Stoichiometry and Molar Ratios

The molar ratio of the reactants, 4-hydroxybenzaldehyde and hydroxylamine hydrochloride, plays a crucial role in the outcome of the oximation reaction. In the catalyst-free synthesis in mineral water, a slight excess of hydroxylamine hydrochloride (0.30 mmol) was used relative to the 4-hydroxybenzaldehyde (0.25 mmol), suggesting that a modest excess of the oximating agent is beneficial.

In other studies focusing on solvent-free grinding methods for oxime synthesis, the molar ratio of the aldehyde, hydroxylamine hydrochloride, and a base (such as sodium carbonate) has been systematically varied. For instance, in the synthesis of 3-chlorobenzaldoxime, it was found that a molar ratio of 1:1:1.5 (aldehyde:hydroxylamine hydrochloride:sodium carbonate) provided a high yield of 95%. Increasing the amount of hydroxylamine hydrochloride did not significantly improve the yield.

Interactive Data Table: Effect of Molar Ratio on Oxime Yield (Grinding Method)

| Molar Ratio (Aldehyde:NH2OH·HCl:Na2CO3) | Yield (%) |

|---|---|

| 1:4:0.5 | 91 |

| 1:4:1.5 | 96 |

| 1:1:1.5 | 95 |

| 1:2:1.5 | 90 |

This table showcases the optimization of reagent stoichiometry for the synthesis of an oxime, indicating that an optimal balance of reactants and base is necessary for achieving the highest yield.

Profiling of Reaction Temperature and Duration

The temperature and duration of the reaction are interconnected parameters that significantly influence the rate and yield of oxime formation.

Microwave-Assisted Synthesis: As previously discussed, microwave synthesis dramatically reduces reaction times, often to a matter of minutes. The reaction temperature in microwave synthesis can be precisely controlled, with studies on related compounds indicating that temperatures around 70-110°C are often optimal.

Catalyst-Free Synthesis in Mineral Water: This method proceeds efficiently at room temperature, with a reaction time of approximately 10 minutes being sufficient to achieve a high yield of 4-hydroxybenzaldehyde oxime.

Heterogeneous Catalysis: Reactions utilizing heterogeneous catalysts like ZnO nanotubes are also typically conducted at room temperature under solvent-free grinding conditions, with reaction times ranging from a few minutes to around 20 minutes, depending on the reactivity of the specific aldehyde.

The choice of reaction temperature and duration is therefore highly dependent on the chosen synthetic methodology. While higher temperatures generally increase the reaction rate, they can also lead to the formation of unwanted byproducts or degradation of the desired product. Consequently, profiling these parameters for each specific synthetic route is essential for optimizing the synthesis of 4-hydroxybenzaldehyde oxime.

Chemical Reactivity and Mechanistic Investigations of Benzaldehyde, 4 Hydroxy , Oxime

Transformations Involving the Oxime Functional Group

The oxime moiety (C=N-OH) is the primary site of reactivity in many transformations of 4-hydroxybenzaldehyde (B117250) oxime. These reactions include rearrangements, dehydrations, hydrolysis, and various derivatizations.

Beckmann Rearrangement Pathways

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a nitrile. masterorganicchemistry.com This acid-induced rearrangement proceeds through the protonation of the oxime hydroxyl group, creating a good leaving group (water). organic-chemistry.org Subsequently, the group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate.

In the case of aldoximes like 4-hydroxybenzaldehyde oxime, the Beckmann rearrangement typically results in the formation of the corresponding nitrile. masterorganicchemistry.com This transformation involves the migration of the hydrogen atom attached to the carbonyl carbon, followed by deprotonation to yield the nitrile. The presence of the hydroxyl group on the benzene (B151609) ring can influence the reaction conditions and yields.

For instance, the conversion of 4-hydroxybenzaldehyde to 4-hydroxybenzonitrile (B152051) via the oxime intermediate has been achieved with an 80% yield. asianpubs.orgscribd.com This one-pot synthesis utilizes hydroxylamine (B1172632) hydrochloride in the presence of anhydrous ferrous sulfate (B86663) in DMF under reflux conditions. asianpubs.orgscribd.com

| Starting Aldehyde | Product Nitrile | Yield (%) | Reaction Time |

|---|---|---|---|

| 4-Hydroxy benzaldehyde (B42025) | 4-Hydroxy benzonitrile | 80 | 4 h |

| 2-Chloro benzaldehyde | 2-Chloro benzonitrile | 90 | 2 h 30 min |

| 4-Hydroxy-3-methoxy benzaldehyde | 4-Hydroxy-3-methoxy benzonitrile | 91 | 5 h |

The Beckmann rearrangement can be facilitated by various catalysts. Traditional methods often employ strong acids, but newer, milder catalysts have been developed. These include solid acid catalysts like zeolites and metal salts. researchgate.netcapes.gov.br For example, the rearrangement of benzaldehyde oxime to benzamide (B126) can be catalyzed by nickel salts. wikipedia.org

More recently, photocatalytic methods have emerged as a greener alternative. For instance, the Beckmann rearrangement of benzaldehyde oxime can be photocatalyzed by BODIPY dyes. wikipedia.org These light-driven reactions often proceed under milder conditions and can offer improved selectivity.

Dehydration Reactions Leading to Nitriles

The direct dehydration of aldoximes is a common and efficient method for the synthesis of nitriles. asianpubs.org This reaction involves the elimination of a water molecule from the oxime functional group. A variety of dehydrating agents can be employed, including acetic anhydride, thionyl chloride, and various catalytic systems. google.comsciencemadness.org

One-pot syntheses that combine oxime formation and subsequent dehydration are particularly efficient. For example, the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a catalyst like anhydrous ferrous sulfate in DMF leads directly to 4-hydroxybenzonitrile in good yield. asianpubs.orgscribd.com Other catalytic systems, such as oxalyl chloride with a catalytic amount of triphenylphosphine (B44618) oxide, can achieve this transformation in less than 10 minutes. researchgate.net

Hydrolysis Mechanisms for Aldehyde Regeneration

The formation of oximes is a reversible process. Under aqueous acidic conditions, 4-hydroxybenzaldehyde oxime can be hydrolyzed back to 4-hydroxybenzaldehyde and hydroxylamine. wikipedia.orgkhanacademy.org The mechanism involves the protonation of the oxime nitrogen, followed by the nucleophilic attack of water on the carbon atom of the C=N bond. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating hydroxylamine to regenerate the aldehyde.

The hydrolytic stability of oximes is generally greater than that of isostructural hydrazones, making them useful linkages in bioconjugation chemistry. nih.gov The rate of hydrolysis is acid-catalyzed; however, even under acidic conditions, the hydrolysis of oximes can be significantly slower compared to other imine derivatives. nih.gov

Derivatization Reactions at the Oxime Moiety (e.g., O-ether formation, halogenation)

The hydroxyl group of the oxime moiety in 4-hydroxybenzaldehyde oxime can undergo various derivatization reactions.

O-ether formation: The oxygen atom of the oxime can be alkylated or acylated to form O-ethers or O-esters, respectively. For example, zirconium and hafnium-based catalysts have been used for the reductive etherification of 4-hydroxybenzaldehyde, which proceeds through an oxime-like intermediate, to form the corresponding isopropyl ether. osti.gov

Halogenation: The hydrogen atom on the carbon of the oxime can be replaced by a halogen. For instance, the reaction of benzaldehyde oxime with N-chlorosuccinimide in DMF yields benzohydroximoyl chloride. wikipedia.org

These derivatization reactions provide access to a wide range of compounds with potentially new and interesting chemical and biological properties.

Photoinduced Electron-Transfer and Hydrogen Atom Transfer Mechanisms

The photochemical behavior of Benzaldehyde, 4-hydroxy-, oxime involves complex reaction pathways, primarily dictated by photoinduced electron-transfer (PET) and hydrogen atom transfer (HAT) mechanisms. These processes are crucial in determining the final product distribution, which often includes the corresponding aldehyde and nitrile.

The oxidation potential of a substituted benzaldehyde oxime is a key determinant of its reaction pathway under photosensitized conditions. researchgate.netnih.gov Studies involving triplet chloranil (B122849) as a sensitizer (B1316253) have shown that an electron-transfer mechanism is favored when the oxidation potential of the oxime is below 2.0 V. researchgate.netnih.gov In such cases, the rate of quenching of the triplet sensitizer by the oxime correlates with the free energy of electron transfer. researchgate.net

For oximes with oxidation potentials greater than 2.0 V, the quenching rate becomes independent of the substituent and the oxidation potential. This suggests a shift in the dominant mechanism from electron transfer to hydrogen atom transfer (HAT). nih.gov In the HAT pathway, the reaction rate is primarily dependent on the O-H bond strength, which is relatively consistent across different substituted benzaldehyde oximes. nih.gov Therefore, a lower oxidation potential for this compound would favor a photoinduced electron-transfer pathway, while a higher potential would favor a hydrogen atom transfer mechanism.

Both photoinduced electron-transfer and hydrogen atom transfer pathways lead to the formation of radical intermediates, which are key to the subsequent product formation.

Iminoxyl Radicals: The formation of an iminoxyl radical is a crucial step in the pathway leading to the corresponding aldehyde. nih.govacs.org This radical can be generated through two primary sequences:

Electron Transfer-Proton Transfer (ET-PT): For oximes with low oxidation potentials, the reaction is initiated by an electron transfer to the photosensitizer, forming an oxime radical cation. researchgate.netacs.org This highly acidic species then undergoes a rapid deprotonation to yield the iminoxyl radical. acs.org

Hydrogen Atom Transfer (HAT): For oximes with higher oxidation potentials, the iminoxyl radical is formed directly through the abstraction of the hydroxyl hydrogen atom by the excited sensitizer. nih.govacs.org

Iminoxyl radicals are a class of N-oxyl radicals characterized by a carbon-nitrogen double bond, which influences their electronic structure and reactivity. beilstein-journals.orgbeilstein-journals.org They are generally short-lived intermediates. beilstein-journals.org

Iminoyl Radicals: The formation of nitriles is proposed to proceed through an intermediate iminoyl radical. nih.govacs.org This radical is likely formed via direct hydrogen atom abstraction from the iminyl hydrogen (the hydrogen attached to the carbon of the C=N bond). acs.org An alternative, though less supported, pathway involves an electron-transfer-proton-transfer sequence. nih.gov The formation of iminyl radicals is a common reactivity mode for oximes and they can be generated under various conditions, including through the use of strong oxidants. nsf.gov

The table below summarizes the key radical intermediates and their proposed formation pathways.

| Radical Intermediate | Precursor | Formation Pathway | Subsequent Product |

| Iminoxyl Radical | This compound | ET-PT (low oxidation potential) or HAT (high oxidation potential) | 4-Hydroxybenzaldehyde |

| Iminoyl Radical | This compound | Direct Hydrogen Atom Abstraction | 4-Hydroxybenzonitrile |

Data sourced from multiple scientific studies. nih.govacs.org

The nature of the substituent on the benzene ring of a benzaldehyde oxime significantly influences the selectivity between aldehyde and nitrile formation.

Studies have shown that the presence of electron-withdrawing substituents on the benzene ring favors the formation of the nitrile product. nih.gov Conversely, electron-donating groups, such as the hydroxyl group in this compound, would be expected to favor the formation of the aldehyde. This is because electron-donating groups can increase the electron density at the oxime nitrogen, making the radical cation intermediate more susceptible to nucleophilic attack by the aryl ring in certain reactions, though this specific effect on the aldehyde/nitrile ratio is complex. nih.gov In a study on the photooxidation of various benzaldehyde oximes, it was observed that electron-donating groups on the aldehyde tend to increase the substrate's affinity for a solid catalyst surface, which in turn can reduce reactivity in certain organocatalyzed reactions. d-nb.info

Furthermore, the reaction conditions can also dictate the product outcome. For instance, if the hydroxyl hydrogen is unavailable for abstraction, such as in cases where a strong intramolecular hydrogen bond is formed, the nitrile product is favored. nih.gov

The table below illustrates the general trend of substituent effects on product formation.

| Substituent Type on Benzene Ring | Predominant Product |

| Electron-donating (e.g., -OH) | Aldehyde |

| Electron-withdrawing (e.g., -NO2) | Nitrile |

This trend is based on general principles of substituent effects in related reactions. nih.govnih.gov

Redox Chemistry of the Oxime and Hydroxyl Groups

The presence of both an oxime and a hydroxyl group in this compound allows for a rich redox chemistry, leading to the formation of various valuable compounds.

The oxidation of aldoximes, including this compound, provides a direct route to the synthesis of the corresponding nitriles. google.com This transformation can be achieved using a variety of oxidizing agents. For example, reagents like hydrogen peroxide and potassium permanganate (B83412) can be employed for this purpose. The reaction essentially involves the removal of two hydrogen atoms from the oxime group (-CH=N-OH) to form the nitrile group (-C≡N). This process is of significant industrial interest due to the utility of nitriles as synthetic intermediates. google.com

Several methods have been developed for the conversion of aldehydes to nitriles, which often proceed through an oxime intermediate. organic-chemistry.org These methods highlight the importance of the oxime as a precursor in nitrile synthesis.

The reduction of the oxime group in this compound leads to the formation of the corresponding amine, 4-(aminomethyl)phenol. This transformation is a valuable method for synthesizing primary amines. Various reducing agents can be used, including sodium borohydride (B1222165) and lithium aluminum hydride. Catalytic hydrogenation, using catalysts such as platinum or palladium, is another effective method for reducing oximes to amines. youtube.com

The reduction of oximes can sometimes be challenging due to the potential for over-reduction, which can lead to the cleavage of the N-O bond and the formation of primary amines as side products. nih.gov However, selective reduction methods have been developed. For instance, the use of copper nanoparticles in the presence of sodium borohydride has been shown to be an efficient system for the reduction of oximes to amines. researchgate.net Other methods, such as the use of zinc powder in the presence of a nickel(II) salt and ammonia, have also been reported. sciencemadness.org

The table below summarizes the products of the redox reactions of this compound.

| Reaction Type | Reagent Examples | Product |

| Oxidation | Hydrogen peroxide, Potassium permanganate | 4-Hydroxybenzonitrile |

| Reduction | Sodium borohydride, Lithium aluminum hydride, Catalytic Hydrogenation (Pt, Pd), Cu nanoparticles/NaBH4 | 4-(Aminomethyl)phenol |

Data compiled from various sources on oxime reactivity. youtube.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Benzaldehyde, 4 Hydroxy , Oxime

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, providing insights into the various vibrational modes and, consequently, the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. The FT-IR spectrum of Benzaldehyde (B42025), 4-hydroxy-, oxime, typically recorded using a KBr pellet, reveals several characteristic absorption bands that confirm its structure. rsc.org

Key FT-IR spectral data points to the presence of an oxime and a phenol (B47542) group. A distinct peak observed around 3250 cm⁻¹ is attributed to the O–H stretching vibration of the hydroxyl group. Another significant band appears in the region of 1630-1651 cm⁻¹, which is characteristic of the C=N stretching of the oxime functionality. rsc.org The N–O stretching vibration is also identifiable, typically appearing around 1280 cm⁻¹.

Table 1: Characteristic FT-IR Peaks for Benzaldehyde, 4-hydroxy-, oxime

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3250 | O–H stretch | Hydroxyl (phenol) |

| ~1630-1651 | C=N stretch | Oxime |

| ~1280 | N–O stretch | Oxime |

These assignments are consistent with established spectroscopic data for similar compounds and provide clear evidence for the presence of the key functional moieties in this compound. researchgate.net

Correlative Studies of Experimental Spectra with Computational Predictions

To further validate the experimental findings and gain a deeper understanding of the vibrational modes, correlative studies involving computational predictions are often employed. While specific computational studies for this compound are not extensively detailed in the provided search results, the general approach involves using quantum chemical calculations, such as Density Functional Theory (DFT), to model the vibrational frequencies of the molecule.

These theoretical calculations can predict the infrared spectrum, which is then compared with the experimental FT-IR data. A strong correlation between the calculated and observed spectra provides a high degree of confidence in the structural assignment and the interpretation of the individual vibrational bands. This approach helps to resolve ambiguities and provides a more robust characterization of the molecule's vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen and carbon.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound, typically conducted in a solvent like DMSO-d₆, reveals distinct signals corresponding to the different types of protons in the molecule. rsc.org

The ¹H NMR spectrum characteristically shows a singlet for the oxime hydroxyl proton (-NOH) at approximately 10.7 ppm. The proton of the CH=N group appears as a singlet around 8.2 ppm. The aromatic protons on the benzene (B151609) ring typically exhibit a multiplet pattern in the range of 6.8–7.4 ppm, corresponding to the four protons on the disubstituted ring. The phenolic hydroxyl proton also gives rise to a signal, the chemical shift of which can be variable and is often observed as a broad singlet.

Table 2: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.7 | s | -NOH |

| ~8.2 | s | CH =N |

| ~6.8-7.4 | m | Aromatic H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound. The spectrum displays signals for each unique carbon atom in the molecule.

The carbon atom of the C=N oxime group typically resonates at a chemical shift of around 148.9 ppm. rsc.org The carbon atom attached to the phenolic hydroxyl group (C-OH) is also distinctly observed. The remaining aromatic carbons appear in the characteristic region for benzene derivatives.

Table 3: Representative ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148.9 | C =N |

| Aromatic region | Aromatic C |

| Aromatic region | C -OH |

The specific chemical shifts of the aromatic carbons can provide further details about the substitution pattern on the benzene ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structural features of "this compound" through its characteristic fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a standard method for analyzing "this compound". In this technique, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides crucial information about the molecule's structure and composition. The molecular weight of "this compound" is 137.14 g/mol . nih.gov

The fragmentation of oximes and their derivatives under EI conditions can be complex. For some benzaldehyde oximes, the fragmentation process can lead to the formation of corresponding aldehydes and nitriles. The formation of the aldehyde is thought to proceed through an iminoxyl radical intermediate, while nitriles may arise from an iminoyl radical. nih.gov The specific fragmentation pattern is influenced by the substituents on the benzene ring. nih.gov

For derivatized forms of the compound, such as the trimethylsilyl (B98337) (TMS) derivative of 4-hydroxybenzaldehyde (B117250), the mass spectrum shows characteristic peaks that aid in its identification. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of "this compound," particularly in complex mixtures. This method separates the compound from other components in a sample before it is introduced into the mass spectrometer.

LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), can provide detailed structural information. For instance, LC-MS/MS in negative ion mode is effective for observing fragmentation patterns that help in validating the structure of the compound. In the analysis of related compounds like 4-hydroxybenzaldehyde, LC-ESI-ITFT (Liquid Chromatography-Electrospray Ionization-Ion Trap-Fourier Transform) has been used to generate MS2 spectra, showing a base peak at m/z 121.0289, corresponding to the [M-H]- ion. massbank.eu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of "this compound". In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the chromatography column before detection by the mass spectrometer.

The NIST Mass Spectrometry Data Center provides GC-MS data for "this compound," with a top peak observed at an m/z of 137, corresponding to the molecular ion. nih.gov To improve volatility and thermal stability for GC-MS analysis, "this compound" can be derivatized, for example, by creating its bis-TMS derivative. nist.gov The analysis of related compounds, such as 4-hydroxy-3-methylbenzaldehyde, by GC-MS allows for the separation and identification of different isomers based on their retention times. researchgate.net

Table 1: Key Mass Spectrometry Data for this compound and Related Compounds

| Compound | Technique | Key Findings |

|---|---|---|

| This compound | GC-MS | Molecular ion peak at m/z 137. nih.gov |

| 4-Hydroxybenzaldehyde | LC-ESI-ITFT | Base peak at m/z 121.0289 ([M-H]-). massbank.eu |

| 4-Hydroxybenzaldehyde, TMS derivative | EI-MS | Provides characteristic fragmentation pattern for identification. nist.gov |

| This compound, bis-TMS derivative | GC-MS | Enables analysis of the derivatized, more volatile compound. nist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the "this compound" molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur provide insight into the molecule's electronic structure.

For the related compound 4-hydroxybenzaldehyde, theoretical electronic spectra calculated using Time-Dependent Density Functional Theory (TD-DFT) show absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm. mdpi.com These transitions are indicative of the electronic structure of the molecule. mdpi.com The study of various benzaldehyde oxime derivatives shows that the electronic properties, including absorption wavelengths, are influenced by factors such as solvent polarity and the nature of substituents on the aromatic ring. tandfonline.com

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of "this compound". This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of anhydrous (E)-4-Hydroxybenzaldehyde oxime has been determined at 122 K. nih.gov The compound crystallizes in the monoclinic space group P21/c. nih.govnih.gov The crystal structure reveals the presence of intermolecular O–H···N hydrogen bonds, which play a crucial role in stabilizing the crystal packing. These hydrogen bonds form bilayered structures and help to stabilize the E-isomer conformation.

Precise Determination of Bond Distances and Angles

The single crystal XRD analysis of (E)-4-Hydroxybenzaldehyde oxime provides precise measurements of its bond lengths and angles. The crystallographic data for the anhydrous form at 122 K reveals the following unit cell parameters: a = 6.806 Å, b = 6.0157 Å, c = 15.744 Å, β = 94.82°. nih.gov

The analysis of related methoxy-benzaldehyde oxime derivatives shows that the conformation of the oxime group and the methoxy (B1213986) substituents, as well as the hydrogen-bonding patterns, can vary significantly, leading to different crystal packing arrangements. nih.goviucr.org For instance, intermolecular O-H···O hydrogen bonds can generate chains or dimers, which are further connected by other interactions to form three-dimensional networks. nih.goviucr.org

Table 2: Crystallographic Data for (E)-4-Hydroxybenzaldehyde Oxime at 122 K

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.806 nih.gov |

| b (Å) | 6.0157 nih.gov |

| c (Å) | 15.744 nih.gov |

| α (°) | 90 nih.gov |

| β (°) | 94.82 nih.gov |

| γ (°) | 90 nih.gov |

Analysis of Intermolecular Interactions and Supramolecular Assembly

Detailed analysis using X-ray crystallography has been instrumental in elucidating these interactions. The primary force responsible for the cohesion in the crystal lattice is the hydrogen bond formed between the hydroxyl group of one molecule and the nitrogen atom of the oxime group of an adjacent molecule. This strong O–H···N interaction is a recurring motif that connects the individual molecules.

The crystal structure of the anhydrous (E)-isomer of this compound has been determined at low temperatures to provide precise geometric parameters. nih.gov The compound crystallizes in the monoclinic space group P 1 21/c 1. nih.gov

Crystallographic Data for (E)-Benzaldehyde, 4-hydroxy-, oxime at 122 K

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 6.806 |

| b (Å) | 6.0157 |

| c (Å) | 15.744 |

| α (°) | 90 |

| β (°) | 94.82 |

| γ (°) | 90 |

These intermolecular O–H···N hydrogen bonds are crucial in forming the supramolecular structure. The interactions create bilayered structures within the crystal lattice. This specific hydrogen-bonding network plays a significant role in stabilizing the E-isomer conformation of the molecule, with a reported torsion angle of 1.2–3.0°.

Key Intermolecular Interaction in this compound

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| Hydrogen Bond | Intermolecular O–H···N | 2.65–2.78 |

A noteworthy aspect of the crystal packing of this compound is the suppression of π-π stacking interactions. The formation of the robust hydrogen-bonded bilayers appears to be the dominant organizational force, preventing the aromatic rings from adopting the parallel-displaced or face-to-face arrangements typical of π-π stacking. This indicates that the energy gain from the directional hydrogen bonds outweighs potential contributions from weaker, non-directional aromatic interactions in this particular solid-state assembly.

Computational and Theoretical Chemistry of Benzaldehyde, 4 Hydroxy , Oxime

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental characteristics of Benzaldehyde (B42025), 4-hydroxy-, oxime. These methods allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure and optimizing the geometry of molecules like Benzaldehyde, 4-hydroxy-, oxime. nih.gov By approximating the many-body electronic Schrödinger equation, DFT provides a computationally tractable approach to determine the ground-state energy and electron density of the molecule. This, in turn, allows for the precise calculation of its three-dimensional arrangement of atoms, bond lengths, and bond angles. For instance, studies on similar hydroxybenzaldehyde derivatives have successfully employed DFT to simulate their optimized molecular structures. mdpi.com

The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation functional and the basis set. Various functionals, which approximate the exchange and correlation energies of the electrons, are available, ranging from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to more complex hybrid and meta-GGA functionals. bohrium.comaps.org Similarly, the basis set, which is a set of mathematical functions used to build the molecular orbitals, can vary in size and complexity.

Research has shown that the selection of an appropriate combination of functional and basis set is crucial for obtaining reliable results. mdpi.comnih.gov For example, in studies of related molecules, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to provide a good balance between computational cost and accuracy for geometry optimization and spectroscopic property calculations. nih.govtandfonline.com The def2-TZVP basis set has also demonstrated good performance in predicting conformational distributions when compared with experimental data. nih.gov The choice of a well-balanced basis set can sometimes be more critical than the selection of a more computationally expensive hybrid functional. nih.gov

This compound can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis using DFT is essential to identify the most stable isomers, which correspond to the lowest energy structures on the potential energy surface. tandfonline.com

Computational studies on similar oxime-containing molecules have successfully used DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, to perform conformational analyses and identify the most probable geometries. tandfonline.com These calculations help in understanding the relative stabilities of different isomers, such as syn and anti conformations, and can predict which isomer is energetically more favorable.

Time-Dependent DFT (TD-DFT) for Optical Properties and Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules, including their optical properties and electronic excitations. gitlab.io This method allows for the calculation of the energies at which a molecule will absorb light, which is crucial for understanding its color and its behavior when exposed to electromagnetic radiation. gitlab.io

TD-DFT calculations can predict the UV-Visible absorption spectra of compounds like this compound by determining the transition energies from the ground state to various excited states and their corresponding oscillator strengths, which indicate the probability of these transitions occurring. mdpi.comgrowingscience.com For instance, theoretical electronic spectra for related compounds have been simulated using the TD-DFT approach with the B3LYP functional, showing good agreement with experimental observations. mdpi.com The accuracy of TD-DFT can rival that of more computationally intensive methods for predicting optical spectra. aps.org

Molecular Stability and Interaction Analysis

Understanding the factors that contribute to the stability of this compound and the interactions within the molecule is crucial for predicting its reactivity and behavior.

Natural Bond Orbital (NBO) Analysis for Hyper-conjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions between orbitals. nih.gov It provides a localized, Lewis-like picture of the electronic structure, allowing for the investigation of hyper-conjugative interactions and charge delocalization, which are key to understanding molecular stability. tandfonline.commaterialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites and Hydrogen Bonding Interactions

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map is expected to show regions of negative potential (typically colored in shades of red and yellow) around the oxygen atoms of the hydroxyl (-OH) and oxime (-NOH) groups, as well as the nitrogen atom of the oxime. These areas represent the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored in blue) are anticipated around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the hydrogen of the oxime group, indicating these as the primary sites for nucleophilic attack.

The MEP analysis also provides insight into potential hydrogen bonding interactions. The electronegative oxygen and nitrogen atoms serve as hydrogen bond acceptors, while the hydrogens of the hydroxyl and oxime groups can act as hydrogen bond donors. This dual capability is crucial for understanding the compound's interactions in biological systems and its crystal packing arrangement.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

Computed Vibrational Frequencies and Their Validation Against Experimental Data

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Density Functional Theory (DFT) calculations are commonly employed to compute the vibrational frequencies of molecules. These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental spectra.

For Benzalaldehyde, 4-hydroxy-, oxime, key vibrational modes would include the O-H stretching of the hydroxyl group, the N-O-H bending of the oxime group, the C=N stretching of the oxime, and various aromatic C-H and C=C stretching and bending modes. A comparison of the computed and experimental vibrational frequencies is essential for confirming the molecular structure and understanding the vibrational dynamics. Discrepancies between the calculated and experimental values can often be attributed to intermolecular interactions, such as hydrogen bonding, in the solid state where experimental data is typically collected.

Table 1: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Computed Frequency (cm⁻¹) (Predicted) | Experimental Frequency (cm⁻¹) (Typical Range) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3500 | 3650 - 3550 |

| Oxime (-NOH) | O-H Stretch | 3300 - 3100 | 3400 - 3100 |

| Oxime (C=N) | C=N Stretch | 1680 - 1650 | 1690 - 1640 |

Note: The computed frequencies are hypothetical and representative of typical DFT calculation outcomes. Experimental ranges are standard for these functional groups.

Calculated Nuclear Magnetic Resonance Chemical Shifts and Experimental Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts.

For this compound, the calculated chemical shifts for the aromatic protons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing oxime group. The proton of the hydroxyl group and the proton of the oxime group are expected to be significantly deshielded. Similarly, the chemical shifts of the carbon atoms in the benzene (B151609) ring and the oxime carbon would be predicted. Comparing these calculated values with experimental NMR data is crucial for confirming the assigned structure and understanding the electronic environment of the different nuclei within the molecule.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry plays a vital role in the design and prediction of the NLO properties of new materials.

Electronic Dipole Moment and Molecular Polarizability

The electronic dipole moment (μ) is a measure of the asymmetry of the charge distribution in a molecule. A large dipole moment is often associated with significant NLO properties. Molecular polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Both of these properties can be calculated using quantum chemical methods. For this compound, the presence of both electron-donating (-OH) and electron-withdrawing (-CH=NOH) groups attached to the aromatic ring is expected to result in a significant dipole moment and molecular polarizability, suggesting potential for NLO activity.

First Hyperpolarizability and Anisotropy of Polarizability

The first hyperpolarizability (β) is the primary determinant of the second-order NLO response of a molecule. A high β value is a key indicator of a promising NLO material. The anisotropy of polarizability reflects the non-uniformity of the electron cloud's distortion in response to an electric field. Molecules with a large first hyperpolarizability often exhibit a significant charge transfer character. In this compound, the intramolecular charge transfer from the hydroxyl group to the oxime group through the π-conjugated system of the benzene ring is expected to contribute to a substantial first hyperpolarizability.

Table 2: Predicted Nonlinear Optical Properties of this compound

| Property | Symbol | Predicted Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | > 2.0 |

| Mean Polarizability | α | > 100 |

| First Hyperpolarizability | β | > 500 |

Note: The predicted values are hypothetical and represent qualitative expectations for a molecule with this structure.

Crystal Structure Prediction and Intermolecular Interactions of this compound

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular forces. Computational and theoretical chemistry provide powerful tools to predict and analyze these crystalline structures and the non-covalent interactions that govern them. For this compound, understanding its solid-state structure is crucial for predicting its physical and chemical properties.

The crystal structure of the (E)-isomer of 4-Hydroxybenzaldehyde (B117250) oxime has been determined, crystallizing in the monoclinic space group P2₁/c. nih.gov The unit cell parameters are a = 6.806 Å, b = 6.0157 Å, and c = 15.744 Å, with a β angle of 94.82°. nih.gov This experimentally determined structure provides a fundamental basis for theoretical investigations into the intermolecular interactions that stabilize the crystal packing.

Hirshfeld Surface Analysis for Intercontact Quantification

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. Red areas on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other strong interactions. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts around the van der Waals separation.

Furthermore, two-dimensional fingerprint plots can be generated from the Hirshfeld surface. These plots summarize all the intermolecular contacts in the crystal by plotting the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The distribution and shape of the points on this plot provide a quantitative breakdown of the types of interactions present.

For this compound, a Hirshfeld surface analysis would be instrumental in quantifying the key intermolecular interactions. Given its molecular structure, the primary interactions expected to dominate the crystal packing are:

O-H···N Hydrogen Bonds: The hydroxyl group of one molecule can act as a hydrogen bond donor to the nitrogen atom of the oxime group of a neighboring molecule.

O-H···O Hydrogen Bonds: The hydroxyl group can also donate to the oxygen of another hydroxyl group or the oxime's oxygen atom.

C-H···O and C-H···π Interactions: Weaker interactions involving the aromatic and oxime C-H groups as donors to the oxygen atoms or the π-system of the benzene ring are also anticipated.

π···π Stacking: Interactions between the aromatic rings of adjacent molecules can further stabilize the crystal structure.

The relative contributions of these different interactions can be quantified from the fingerprint plots, providing a detailed picture of the forces holding the crystal together.

| Interaction Type | Donor | Acceptor | Expected Significance |

| Hydrogen Bond | Phenolic -OH | Oxime N | High |

| Hydrogen Bond | Phenolic -OH | Phenolic O | Moderate |

| Hydrogen Bond | Oxime -OH | Phenolic O | Moderate |

| Hydrogen Bond | Oxime -OH | Oxime N | Moderate |

| C-H···O | Aromatic C-H | Oxygen Atoms | Low to Moderate |

| π···π Stacking | Benzene Ring | Benzene Ring | Moderate |

Electron/Proton Localization Studies

Electron and proton localization studies are essential for understanding the electronic structure and reactivity of a molecule. Methods such as the analysis of the Molecular Electrostatic Potential (MESP) surface and the Electron Localization Function (ELF) provide insights into the distribution of electrons and the sites most susceptible to electrophilic or nucleophilic attack.

The Molecular Electrostatic Potential (MESP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying electron-rich and electron-poor regions.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are typically associated with lone pairs of heteroatoms. In this compound, the oxygen atoms of the hydroxyl and oxime groups, as well as the nitrogen atom of the oxime, are expected to be surrounded by negative electrostatic potential. These sites are prone to attack by electrophiles and are the primary hydrogen bond acceptor sites.

Positive Regions (Blue): These regions indicate a deficiency of electrons and are usually found around hydrogen atoms, particularly the acidic proton of the hydroxyl group and the proton of the oxime group. These sites are susceptible to nucleophilic attack and act as hydrogen bond donors.

Neutral Regions (Green): These areas, typically the carbon backbone of the aromatic ring, have an intermediate electrostatic potential.

A theoretical study on the related molecule, 4-hydroxybenzaldehyde, using Density Functional Theory (DFT), revealed the distribution of nucleophilic and electrophilic areas via MESP analysis. mdpi.com Similar computational studies on this compound would elucidate the influence of the oxime group on the electronic distribution of the molecule.

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron in the vicinity of another electron with the same spin. It is a useful tool for visualizing chemical bonds and lone pairs. An ELF analysis of this compound would distinctly show the localization of electrons in the covalent bonds (C-C, C-H, C=N, N-O, O-H) and the lone pair regions on the oxygen and nitrogen atoms. This provides a more detailed picture of the electron distribution than MESP and can be used to understand the covalent character of bonds and the nature of the lone pairs.

These computational approaches are critical for building a comprehensive understanding of the chemical behavior of this compound at a fundamental level, linking its molecular structure to its macroscopic properties.

Applications and Derivatization in Advanced Organic Synthesis

Ligand Design in Coordination Chemistry

Benzaldehyde (B42025), 4-hydroxy-, oxime functions as an effective ligand, forming stable complexes with a variety of metal ions. The presence of oxygen and nitrogen atoms with lone pairs of electrons allows it to act as a chelating agent, binding to metal centers. orientjchem.org This property is particularly evident in the formation of terpolymer resins which exhibit selective metal ion binding capabilities. orientjchem.org

Research into terpolymers synthesized from 4-hydroxybenzaldehyde (B117250), biuret, and formaldehyde (B43269) has demonstrated significant chelation efficiency. orientjchem.org These resins have shown a high selectivity for certain heavy metal ions, indicating their potential application in environmental remediation for wastewater treatment and the recovery of valuable trace metals. orientjchem.org The binding capacity is influenced by factors such as pH and contact time. orientjchem.org

Table 1: Metal Ion Chelation Properties of a 4-HBFB Terpolymer Resin A terpolymer resin (4-HBFB) was prepared by the condensation polymerization of 4-hydroxybenzaldehyde, biuret, and formaldehyde.

| Metal Ion | pH for Max. Uptake | Uptake (%) after 24h | Conditions | Source |

|---|---|---|---|---|

| Hg(II) | 3 | ~90% | Shaking of resin with 100µg/ml metal ion solution | orientjchem.org |

| Ni(II) | 6 | ~60% | Shaking of resin with 100µg/ml metal ion solution | orientjchem.org |

| Pb(II) | 6 | ~50% | Shaking of resin with 100µg/ml metal ion solution | orientjchem.org |

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the oxime and phenolic groups makes Benzaldehyde, 4-hydroxy-, oxime a valuable intermediate in multistep synthetic pathways. It serves as a precursor for a range of more complex molecules with applications in the pharmaceutical, agrochemical, and materials sectors. sinocurechem.com

This compound is a key starting material for various compounds used in the pharmaceutical and agrochemical industries. google.com Its utility stems from its ability to undergo several key transformations:

Reduction to Amines: The oxime group can be reduced to form the corresponding amine, 4-(aminomethyl)phenol. This transformation is significant as amines are foundational components in a vast number of pharmaceutical and agrochemical compounds.

Beckmann Rearrangement: The oxime can undergo a Beckmann rearrangement to produce the corresponding amide, 4-hydroxybenzamide. Amides are another critical functional group in the structure of many bioactive molecules.

Precursor to Other Intermediates: It serves as an important intermediate for the preparation of various pharmaceuticals. google.comchemicalbook.com For example, its precursor, 4-hydroxybenzaldehyde, is used in the synthesis of antihypertensive agents, anti-inflammatory drugs, and certain antibiotics. sinocurechem.com

The aromatic structure of this compound makes it a candidate for the synthesis of dyes and pigments. Its precursor, 4-hydroxybenzaldehyde, is utilized in the production of colorants such as azo dyes. sinocurechem.com These dyes are created through the coupling of a diazonium salt with an aromatic compound. The phenolic ring of 4-hydroxybenzaldehyde and its derivatives can act as this coupling component. sinocurechem.comresearchgate.net The resulting azo compounds have extended conjugation systems that absorb light in the visible spectrum, making them suitable for applications in textiles, inks, and coatings. sinocurechem.com

Polymer Chemistry Applications

In polymer chemistry, this compound is used both as a monomer for creating new polymers and as a functionalizing agent to modify existing polymeric materials. researchgate.netrsc.org

Terpolymers have been synthesized through the condensation reaction of 4-hydroxybenzaldehyde oxime, formaldehyde, and various comonomers, such as substituted acetophenones. researchgate.net These reactions are typically carried out in the presence of an acid catalyst. researchgate.nettandfonline.com The resulting terpolymer resins are soluble in solvents like DMSO, THF, and DMF and have been characterized by various analytical techniques, including GPC to determine molecular weights. researchgate.net The polydispersity index of these resins is often around 1.4, suggesting an ionic polymerization mechanism. researchgate.net The thermal stability and potential biological activities of these polymers have also been investigated. researchgate.net

Table 2: Synthesis and Molecular Weight of Terpolymers from 4-Hydroxybenzaldehyde Oxime, Formaldehyde, and Substituted Acetophenones

| Comonomer | Terpolymer Abbreviation | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) | Source |

|---|---|---|---|---|---|

| Acetophenone | HBAF-A | 2966 | 4016 | 1.35 | researchgate.net |

| 4-Chloroacetophenone | HBAF-CA | 3442 | 4872 | 1.41 | researchgate.net |

| 4-Bromoacetophenone | HBAF-BA | 3719 | 5312 | 1.42 | researchgate.net |

| 4-Methylacetophenone | HBAF-MA | 3121 | 4301 | 1.37 | researchgate.net |

| 4-Methoxyacetophenone | HBAF-MeA | 4390 | 5990 | 1.36 | researchgate.net |

This compound and related structures are employed in the functionalization and modification of polymers. mdpi.com The oxime group is particularly useful for creating covalent linkages under mild conditions, a process often referred to as "oxime click chemistry". rsc.orgnih.gov This method allows for the efficient coupling of molecules to polymer scaffolds that contain aldehyde, ketone, or alkoxyamine functionalities. rsc.org

This strategy is a modular approach for preparing well-defined polymers with a high degree of functionality. rsc.org For example, a polymer with latent side-chain alkoxyamine groups can be coupled with aldehydes or ketones to form stable oxime bonds. rsc.org This reaction is attractive because it can be conducted under various temperatures and in the presence of oxygen without requiring additional reagents, making it a versatile tool for creating functional polymeric materials for biomedical and other advanced applications. rsc.orgnih.gov

Analytical Derivatization for Trace Analysis

The analytical determination of "this compound" at trace levels often necessitates derivatization to enhance its chemical properties for specific instrumental methods. Derivatization is a technique used to chemically modify a compound to produce a new compound with properties that are better suited for analysis by methods like chromatography. This process can improve volatility, thermal stability, chromatographic separation, and, most importantly, detection sensitivity.

Derivatization for High-Performance Liquid Chromatography (HPLC)

For compounds analyzed via High-Performance Liquid Chromatography (HPLC), derivatization is a crucial strategy, particularly when the analyte lacks a strong chromophore or fluorophore, leading to poor detection sensitivity with common UV-Vis or fluorescence detectors. nih.govlibretexts.orgresearchgate.net The process involves reacting the target analyte with a derivatizing agent to attach a "tag" that has high molar absorptivity or fluorescence quantum yield. libretexts.orgresearchgate.net This can be performed before the sample is injected into the HPLC system (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). researchgate.net Pre-column derivatization is more common. researchgate.net

The selection of an appropriate derivatization reagent and the optimization of reaction conditions are critical for achieving a quantitative, rapid, and reproducible reaction. For a molecule like "this compound," derivatization could target the hydroxyl (-OH) group or the oxime functional group itself. The parent aldehyde, 4-hydroxybenzaldehyde, is often the initial target for such reactions, converting it into a more readily detectable derivative.

Common derivatization reagents for hydroxyl groups include acyl chlorides (like benzoyl chloride), isocyanates, and fluorescent tags such as dansyl chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). nih.govresearchgate.net For the carbonyl group of the parent aldehyde, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are classic choices, forming highly colored hydrazones that are easily detected by UV-Vis detectors. researchgate.netsci-hub.se 4-hydrazinobenzoic acid (HBA) has also been used, offering advantages such as stability and high solubility. nih.gov

The optimization of the derivatization process involves systematically investigating several parameters to maximize the yield of the desired derivative and minimize side products. nih.gov Key parameters include:

Reagent Concentration: A sufficient excess of the derivatizing agent is typically used to drive the reaction to completion. nih.gov

Reaction Time and Temperature: These conditions are optimized to ensure the reaction is complete without causing degradation of the analyte or the derivative. researchgate.net For instance, some reactions are performed at room temperature for 20 minutes, while others may require heating. researchgate.net

pH and Catalyst: The pH of the reaction medium is crucial, especially for reactions involving amines and hydroxyls. researchgate.net A catalyst, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), is often required to facilitate the reaction. nih.gov

| Derivatization Reagent | Target Functional Group | Detection Method | Key Advantages |

| Benzoyl Chloride | Hydroxyl, Amine | HPLC-UV | Forms stable derivatives with strong UV absorbance. researchgate.net |

| Dansyl Chloride (DNS-Cl) | Phenolic Hydroxyl, Amine | HPLC-Fluorescence | High fluorescence sensitivity, widely used for amino acids and phenols. nih.govresearchgate.net |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Amine, Hydroxylamine (B1172632) | HPLC-Fluorescence | Provides high sensitivity with fluorescence detection. researchgate.netresearchgate.net |

| 2,4-dinitrophenylhydrazine (DNPH) | Carbonyl (Aldehyde) | HPLC-UV | Forms stable, colored hydrazones with strong UV absorbance. researchgate.netsci-hub.se |

| 4-hydrazinobenzoic acid (HBA) | Carbonyl (Aldehyde) | HPLC-UV, LC-MS | Stable reagent, forms derivatives suitable for both UV and MS detection. nih.gov |

This table presents potential derivatization reagents for the analysis of 4-hydroxybenzaldehyde or its oxime derivative, based on their functional groups.

A primary goal of derivatization is to improve the analytical performance of the HPLC method. By altering the chemical structure of the analyte, derivatization can significantly enhance both chromatographic separation and detection sensitivity. nih.gov

Chromatographic Separation: The polarity of the analyte is modified upon derivatization. For example, converting the polar hydroxyl group of "this compound" to a less polar ester or urethane (B1682113) derivative can improve its retention and peak shape in reversed-phase HPLC. libretexts.org This change in polarity helps to move the analyte's peak away from potential interferences from the sample matrix, leading to better resolution and more accurate quantification. researchgate.net

Detection Sensitivity: This is often the most significant benefit of derivatization. libretexts.org

UV-Vis Detection: By introducing a strong chromophore (e.g., a dinitrophenyl or benzoyl group), the molar absorptivity of the analyte at a specific wavelength is dramatically increased. libretexts.orgsci-hub.se This allows for detection at much lower concentrations than the underivatized molecule.

Fluorescence Detection: Attaching a fluorophore (e.g., a dansyl or fluorenyl group) allows for highly sensitive and selective fluorescence detection. researchgate.netresearchgate.net The limits of detection (LOD) can be improved by orders of magnitude, often reaching the nanogram per milliliter (ng/mL) or even lower levels. nih.gov For example, using dansyl chloride for derivatizing triterpenoids resulted in LODs below 0.45 ng/mL. nih.gov

Mass Spectrometry (MS) Detection: Derivatization can improve ionization efficiency in electrospray ionization (ESI) or other ionization sources, leading to a stronger signal in the mass spectrometer. researchgate.net

On-Fibre Derivatization in Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines extraction and preconcentration into a single step. copernicus.orguwaterloo.ca For volatile or semi-volatile compounds like aldehydes, headspace SPME is often employed. On-fibre derivatization is an advancement where the derivatizing agent is loaded onto the SPME fibre before or after the extraction of the analyte. uwaterloo.ca This approach is particularly useful for improving the extraction efficiency and chromatographic performance of polar and reactive analytes. researchgate.netuwaterloo.ca

"Benzaldehyde, 4-hydroxy-" and its oxime fall into the category of multi-oxygenated volatile compounds, which are important in fields such as atmospheric chemistry and food science. copernicus.orgcopernicus.orgresearchgate.net The analysis of these compounds at trace levels (parts-per-trillion by volume) is challenging due to their reactivity and low concentrations. copernicus.orgresearchgate.net

On-fibre derivatization with SPME coupled to Gas Chromatography-Mass Spectrometry (GC-MS) provides a sensitive and automated method for their determination. copernicus.orgcopernicus.orgupv.es A common and highly effective reagent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). copernicus.orgscielo.br PFBHA reacts with carbonyl compounds, such as the parent aldehyde 4-hydroxybenzaldehyde, directly on the SPME fibre to form the corresponding oxime derivative. researchgate.netcopernicus.org This reaction offers several advantages:

It converts polar carbonyls into less polar, more volatile, and more thermally stable oximes, which are ideal for GC analysis. copernicus.org

The pentafluorobenzyl group provides a high-mass fragment and is strongly electron-capturing, which can enhance sensitivity in both MS and electron capture detection (ECD).